butyl(ethyl)carbamothioic S-acid

Description

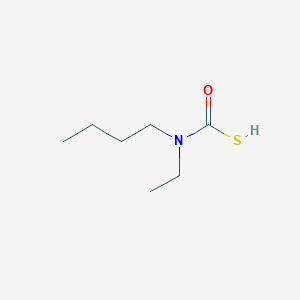

Butyl(ethyl)carbamothioic S-acid is a thiocarbamate derivative characterized by a carbamothioic acid backbone with butyl and ethyl substituents on the nitrogen atom and a sulfur-linked acidic group. This compound belongs to a broader class of thiocarbamates, which are known for their diverse applications in agrochemicals, pharmaceuticals, and industrial chemistry.

Recent studies have highlighted its production through microbial biosynthesis. For instance, Amycolatopsis alba DSM 44262Δabm9, a genetically modified actinobacterial strain, synthesizes this compound derivatives when cultured with 25 mM N-acetyl-D-glucosamine (GlcNAc). This sugar additive activates cryptic biosynthetic gene clusters, enabling the production of secondary metabolites that are otherwise silent under standard conditions . Structural elucidation of the compound was achieved via nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESIMS), confirming its thiocarbamate core and substituent arrangement .

Properties

CAS No. |

124416-35-9 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

butyl(ethyl)carbamothioic S-acid |

InChI |

InChI=1S/C7H15NOS/c1-3-5-6-8(4-2)7(9)10/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

MMMFNFQXDMCHLA-UHFFFAOYSA-N |

SMILES |

CCCCN(CC)C(=O)S |

Canonical SMILES |

CCCCN(CC)C(=O)S |

Synonyms |

Carbamothioic acid, butylethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Thermodynamic Comparison of Thiocarbamate Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phase Transition Enthalpy (kJ/mol) | Temperature Range (K) |

|---|---|---|---|---|

| This compound | C₇H₁₅NOS₂ | 193.3 | Not reported | — |

| N-butyl-N-2-propynyl S-ethyl ester [4] | C₁₀H₁₅NOS₂ | 229.4 | 82.1 | 298–313 |

| N,N-dipropyl S-2-propynyl ester [4] | C₁₀H₁₅NOS₂ | 229.4 | 92.4 | 298–313 |

Spectroscopic and Mass Spectrometric Characteristics

Mass spectrometry (MS) analyses reveal distinct fragmentation patterns for thiocarbamates. This compound is expected to exhibit a parent ion (M⁺) peak near m/z 193 based on its molecular weight. Comparatively, analogues like O-alkyl-N-ethoxycarbonyl thiocarbamates show M⁺ peaks between m/z 163–233, with fragmentation dominated by the loss of alkyl groups to form carbamothioic S-acid intermediates (e.g., m/z 149 for compound II in Martínez-Álvarez et al. ). The compound’s HR-ESIMS data would provide precise mass confirmation, distinguishing it from analogues with propynyl or branched alkyl substituents .

Thermodynamic Properties

Phase transition enthalpies for thiocarbamates vary with substituent bulkiness. For example, N-butyl-N-2-propynyl S-ethyl ester exhibits a sublimation enthalpy of 82.1 kJ/mol, whereas the N,N-dipropyl analogue requires 92.4 kJ/mol due to increased steric hindrance . This compound’s enthalpy remains unreported, but its linear alkyl chains likely result in lower phase transition energies compared to branched or propargyl-containing derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.